
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with dichloro, triethylsilyl, and benzoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from the xanthene core. The introduction of dichloro groups, triethylsilyl groups, and benzoic acid moieties requires specific reagents and conditions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while silylation often involves the use of triethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized xanthene derivative, while substitution could result in a compound with different substituents on the xanthene core.
Aplicaciones Científicas De Investigación
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties.
Industry: Uses in the development of new materials with unique properties, such as advanced polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The xanthene core’s fluorescence can be utilized in imaging techniques to study cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2’,7’-Dichlorofluorescein: A related compound with similar fluorescence properties.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine B: A xanthene-based dye with applications in fluorescence microscopy.
Uniqueness
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of triethylsilyl groups, in particular, can enhance its stability and modify its interactions with other molecules.
Propiedades
Fórmula molecular |
C32H40Cl2O4Si2 |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
2-(2,7-dichloro-3-triethylsilyl-6-triethylsilyloxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C32H40Cl2O4Si2/c1-7-39(8-2,9-3)30-20-28-24(18-26(30)34)31(21-15-13-14-16-22(21)32(35)36)23-17-25(33)29(19-27(23)37-28)38-40(10-4,11-5)12-6/h13-20,31H,7-12H2,1-6H3,(H,35,36) |
Clave InChI |
SJPFKCUKZCYSBQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)O[Si](CC)(CC)CC)Cl)C4=CC=CC=C4C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


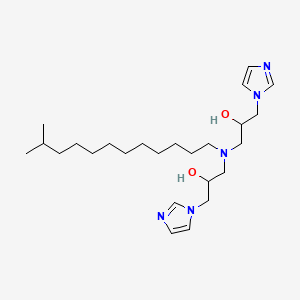
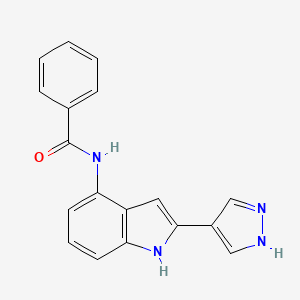

![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
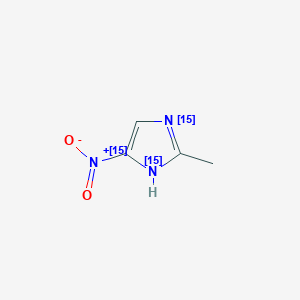
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
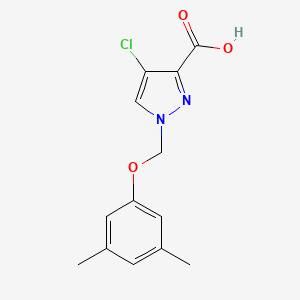

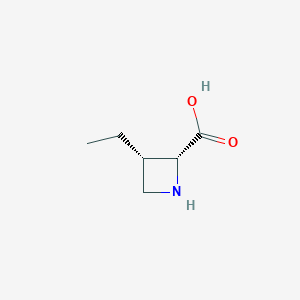

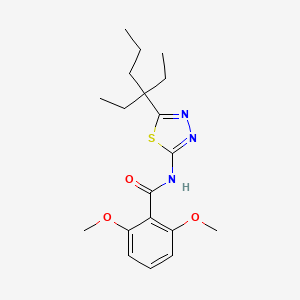
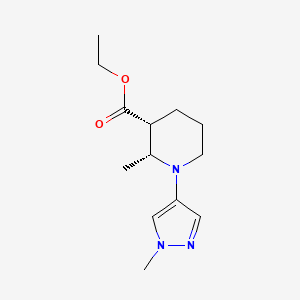
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
